molecular formula C13H11NO4S B3389817 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 938289-21-5

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B3389817
CAS No.: 938289-21-5
M. Wt: 277.3 g/mol
InChI Key: NELLHTACXPMELU-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining optimal reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of enzyme-catalyzed reactions or the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid is unique due to its combined benzodioxin and thiazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-12(16)6-9-7-19-13(14-9)8-1-2-10-11(5-8)18-4-3-17-10/h1-2,5,7H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELLHTACXPMELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
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2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
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2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid

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